molecular formula C7H16N2O B7891884 Hexylurea CAS No. 2158-11-4

Hexylurea

Cat. No. B7891884
CAS RN: 2158-11-4
M. Wt: 144.21 g/mol
InChI Key: JUVJQIPDVWOVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04293454

Procedure details

A mixture of 6.0 g (0.1 mole) of urea and 11.1 g (0.11 mole) of n-hexylamine was heated at 130°-135° C. for 4 hours to form monohexylurea. Without isolation, the reaction mixture was cooled to 70° C., and 31.0 g (0.21 mole) of chloral was slowly added while the temperature was maintained below 80° C. using external cooling. The reaction mixture was vigorously stirred and heated at 80°-85° C. for 1 hour. On cooling 43.9 g of a viscous syrupy product was isolated.
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].[CH2:5](N)[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]>>[CH2:5]([NH:1][C:2]([NH2:4])=[O:3])[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
11.1 g
Type
reactant
Smiles
C(CCCCC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 130°-135° C. for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.